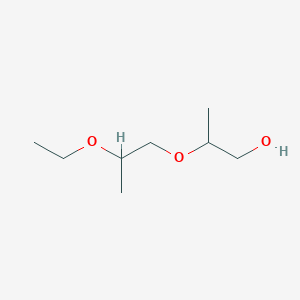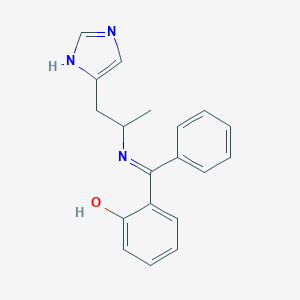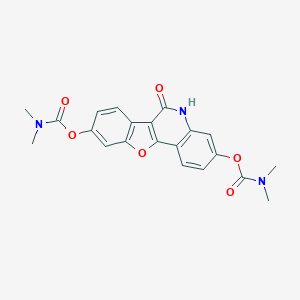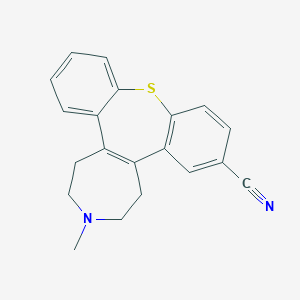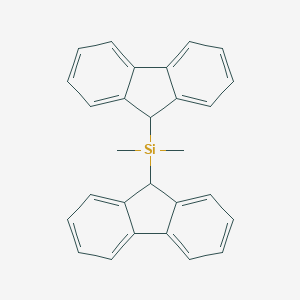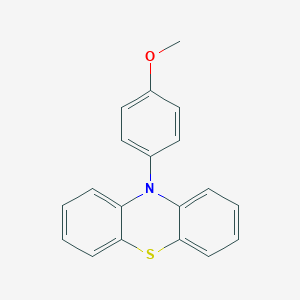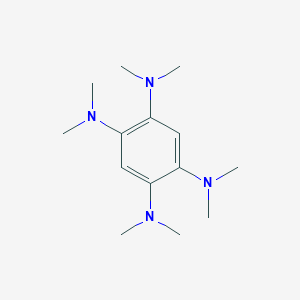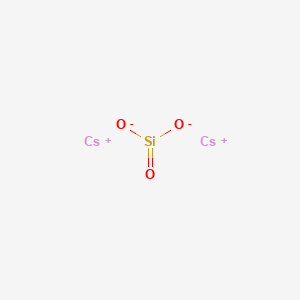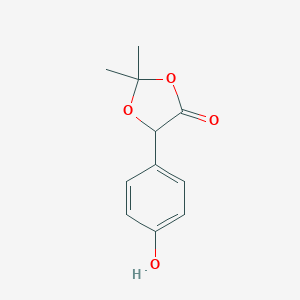![molecular formula C18H17N3O2 B106331 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene CAS No. 15757-54-7](/img/structure/B106331.png)
2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, also known as DABCO-nitro, is a highly reactive chemical compound that has been widely used in scientific research. This compound is a bicyclic organic compound that consists of a diazabicyclo[3.1.0]hexane ring system and a nitrophenyl group. DABCO-nitro has been used in various scientific applications, including as a catalyst, a ligand, and a reagent.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is based on its ability to act as a nucleophile, which allows it to react with various electrophiles. The nitrophenyl group in 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is highly reactive and can undergo various reactions, including reduction and substitution reactions.
Biochemische Und Physiologische Effekte
2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it can cause cytotoxicity in certain cell lines, indicating its potential for use as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene in lab experiments is its high reactivity, which allows for the synthesis of various organic compounds. However, its high reactivity can also be a limitation, as it can lead to unwanted side reactions and the formation of impurities.
Zukünftige Richtungen
There are several future directions for the use of 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene in scientific research. One potential application is its use as a catalyst for the synthesis of chiral compounds. Another potential application is its use in the synthesis of new anticancer agents. Additionally, further studies are needed to investigate the biochemical and physiological effects of 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene.
Synthesemethoden
The synthesis of 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene can be achieved through several methods, including the reaction of 4-nitrobenzaldehyde with 2,2-dimethyl-1,3-diaminopropane in the presence of a solvent such as acetonitrile. This reaction results in the formation of a yellow crystalline product that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene has been used in various scientific research applications, including as a catalyst for organic reactions, a ligand for metal complexes, and a reagent for the synthesis of various organic compounds. One of the most significant applications of 2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene is its use in the synthesis of nitroalkenes, which are important intermediates in the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
15757-54-7 |
|---|---|
Produktname |
2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |
Molekularformel |
C18H17N3O2 |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
2,2-dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |
InChI |
InChI=1S/C18H17N3O2/c1-18(2)19-15(12-6-4-3-5-7-12)17-16(20(17)18)13-8-10-14(11-9-13)21(22)23/h3-11,16-17H,1-2H3 |
InChI-Schlüssel |
ZURRJBURTJNBNL-UHFFFAOYSA-N |
SMILES |
CC1(N=C(C2N1C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
Kanonische SMILES |
CC1(N=C(C2N1C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
Andere CAS-Nummern |
15757-54-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



